

A Technical Guide to the Certificate of Analysis for D-Fructose-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Fructose-d4	
Cat. No.:	B15140829	Get Quote

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for an isotopically labeled compound like **D-Fructose-d4** is a critical document. It provides a comprehensive summary of the identity, purity, and characterization of the material, ensuring its suitability for use in sensitive applications such as metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. This guide will delve into the key components of a typical **D-Fructose-d4** CofA, explaining the significance of each test and the methodologies used to obtain the results.

Product Identification and General Properties

This section of the CofA provides fundamental information about the compound.

Parameter	Specification
Product Name	D-Fructose-d4
Catalog Number	CS-T-55096
CAS Number	478518-49-9
Molecular Formula	C6H8D4O6
Molecular Weight	184.18 g/mol
Appearance	White to off-white solid
Solubility	Soluble in water



Purity and Isotopic Enrichment

The determination of chemical purity and isotopic enrichment is paramount for deuterated standards. These parameters ensure the accuracy of quantitative analyses.

Test	Method	Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥98%
Isotopic Enrichment	Mass Spectrometry (MS)	≥98 atom % D
Structural Confirmation	¹ H-NMR Spectroscopy	Conforms to structure

Residual Solvents

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products.[1][2] Their levels are strictly controlled as they can have an impact on the safety and efficacy of the final product.[1][3]

Test	Method	Result
Residual Solvents	Gas Chromatography- Headspace (GC-HS)	Complies with USP <467>

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data presented on the CofA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For **D-Fructose-d4**, an HPLC method with a suitable stationary phase, such as an amino column, is often employed.



- Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis, as sugars lack a strong UV chromophore.[4][5]
- Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for the separation of sugars on an amino column.[5]
- Procedure: A solution of **D-Fructose-d4** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is a powerful analytical technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of ions.[6][7][8]

- Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS), is used to obtain accurate mass measurements.[6][8]
- Procedure: A dilute solution of **D-Fructose-d4** is introduced into the mass spectrometer. The
 instrument measures the relative intensities of the ions corresponding to the deuterated
 molecule and any unlabeled or partially labeled species. The isotopic enrichment is
 calculated from the relative abundances of these isotopic peaks.

¹H-NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and providing information about the position of the deuterium labels.[6][8][9]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the proton (¹H) NMR spectrum.
- Procedure: A sample of **D-Fructose-d4** is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling pattern. The remaining signals should be consistent with the overall structure of the fructose molecule.



Gas Chromatography-Headspace (GC-HS) for Residual Solvents

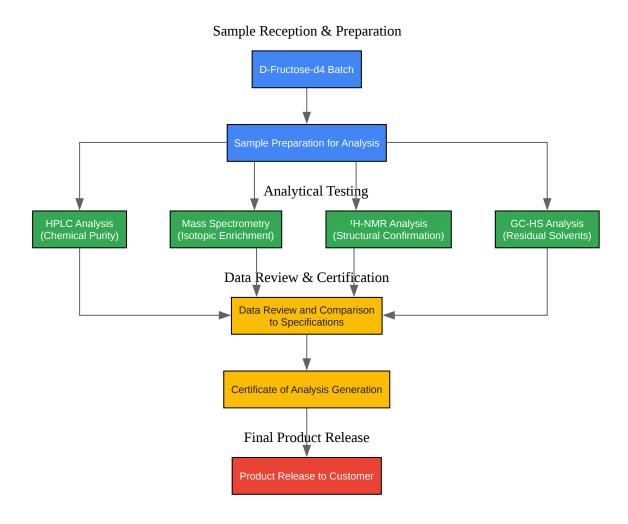
Gas chromatography with headspace sampling is the standard method for the analysis of residual solvents in pharmaceutical products, as outlined in the United States Pharmacopeia (USP) general chapter <467>.[1][3]

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
- Procedure: A sample of **D-Fructose-d4** is placed in a sealed headspace vial and heated.
 The volatile residual solvents partition into the gas phase (headspace). A sample of the headspace gas is then injected into the GC. The retention times and peak areas of any detected solvents are compared to those of known standards to identify and quantify them.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the analysis and certification of a batch of **D-Fructose-d4**.





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- To cite this document: BenchChem. [A Technical Guide to the Certificate of Analysis for D-Fructose-d4]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15140829#d-fructose-d4-certificate-of-analysis-explained]

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